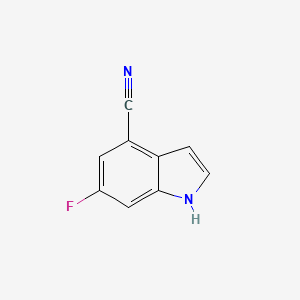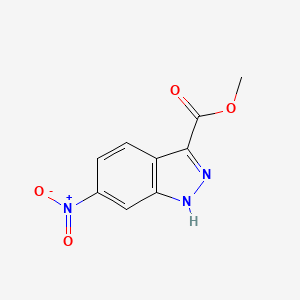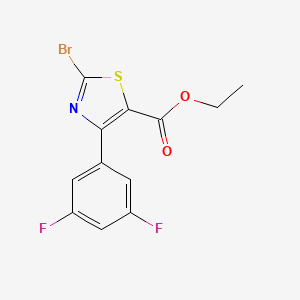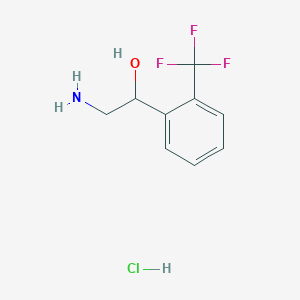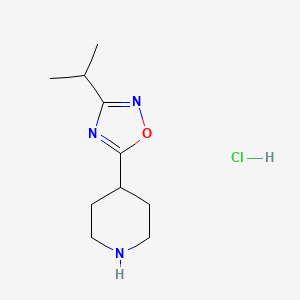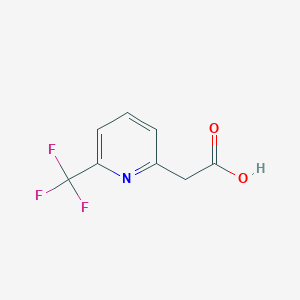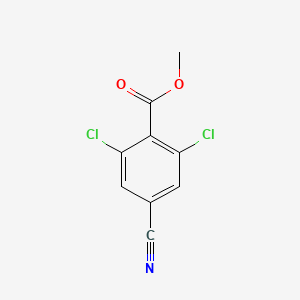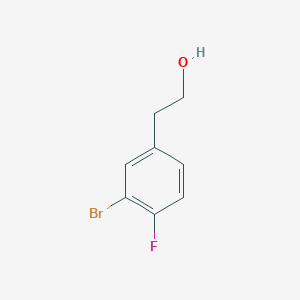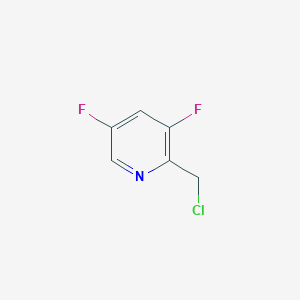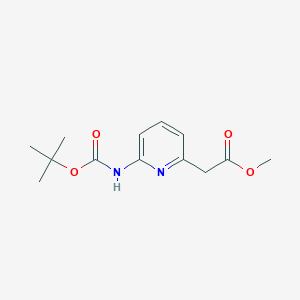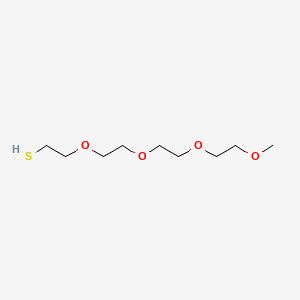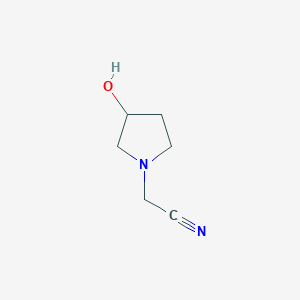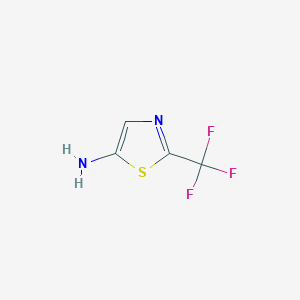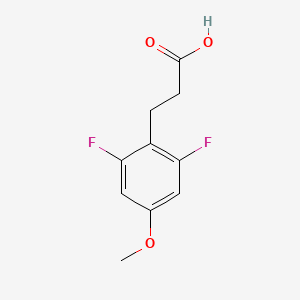![molecular formula C20H21NO4 B1394929 (S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid CAS No. 1217785-38-0](/img/structure/B1394929.png)
(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid
Übersicht
Beschreibung
“(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid” is a chemical compound with the molecular formula C20H21NO5 . It has a molecular weight of 355.38 . The compound is solid in form .
Synthesis Analysis
The synthesis of such compounds often involves the use of protected amino acids . The synthesis of Fmoc amino acid azides starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method is described .
Molecular Structure Analysis
The SMILES string representation of the compound is COCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . This provides a way to visualize the compound’s structure using cheminformatics software.
Wissenschaftliche Forschungsanwendungen
Synthesis of Amino Acid Derivatives : Fmoc is used in the synthesis of various amino acid derivatives. For instance, (Le & Goodnow, 2004) describe the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, a derivative synthesized from 3‐bromopyruvic acid.
Protection of Hydroxy-Groups in Synthesis : The Fmoc group is used to protect hydroxy-groups in chemical syntheses. According to (Gioeli & Chattopadhyaya, 1982), the Fmoc group can be used in conjunction with a variety of acid- and base-labile protecting groups and is conveniently removable, making it a versatile tool in organic synthesis.
Solid-Phase Synthesis of Peptidyl Ureas : Fmoc derivatives are employed in the synthesis of peptidyl ureas. (Sureshbabu et al., 2006) discuss an efficient method for synthesizing dipeptidyl ureas using Fmoc-activated monomers.
Synthesis of Fluorene Compounds for Sensing Applications : Fmoc derivatives are used in the synthesis of fluorene compounds for sensing applications, such as detecting nitro compounds, metal cations, and amino acids. (Han et al., 2020) describe synthesizing compounds used as fluorescent sensors.
Polymer Synthesis for Solar Cells : Fmoc derivatives contribute to the development of polymers for high-efficiency solar cells. For example, (Du et al., 2011) synthesized a donor–acceptor copolymer containing a fluorene unit, demonstrating its application in polymer solar cells.
Eigenschaften
IUPAC Name |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-13(19(22)23)11-21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMPTCRXHVBHOO-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



